Thiepan-4-one
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Overview
Description
Thiepan-4-one is a sulfur-containing heterocyclic compound with the molecular formula C6H10OS. It is characterized by a seven-membered ring structure with a ketone functional group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepan-4-one can be synthesized through several methods. One common approach involves the cyclization of 6-mercaptohexanoic acid under acidic conditions to form the thiolactone ring structure. Another method includes the oxidation of thiepan-4-ol using oxidizing agents such as chromium trioxide or potassium permanganate .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Thiepan-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group in this compound can be reduced to form thiepan-4-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiepan-4-ol.
Substitution: Various substituted thiepan derivatives.
Scientific Research Applications
Thiepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mechanism of Action
Thiepan-4-one can be compared with other sulfur-containing heterocycles such as thiochroman-4-one and thiepan-2-one:
Thiochroman-4-one: Similar to this compound but with a benzene ring fused to the thiolactone ring. It exhibits different chemical reactivity and biological activities.
Thiepan-2-one: A positional isomer of this compound with the ketone group at the second position.
Uniqueness: this compound is unique due to its seven-membered ring structure and the position of the ketone group, which imparts specific chemical reactivity and potential for diverse applications .
Comparison with Similar Compounds
- Thiochroman-4-one
- Thiepan-2-one
- Thiazole derivatives
Properties
IUPAC Name |
thiepan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-6-2-1-4-8-5-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCDOWQBRJYXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-22-6 |
Source
|
Record name | thiepan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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